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  • Product: 6-Phenanthridinamine, 8-chloro-
  • CAS: 651055-79-7

Core Science & Biosynthesis

Foundational

8-Chloro-6-phenanthridinamine: Structural Elucidation, Physicochemical Properties, and Synthetic Utility in Drug Discovery

Executive Summary 8-Chloro-6-phenanthridinamine (CAS: 651055-79-7) is a highly specialized polycyclic heteroaromatic compound that serves as a critical scaffold in medicinal chemistry and advanced organic synthesis[1]. C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Chloro-6-phenanthridinamine (CAS: 651055-79-7) is a highly specialized polycyclic heteroaromatic compound that serves as a critical scaffold in medicinal chemistry and advanced organic synthesis[1]. Characterized by its rigid tricyclic framework, this molecule integrates a primary amine at the 6-position and a chlorine atom at the 8-position, creating a unique stereoelectronic profile. This technical guide provides an in-depth analysis of its structural properties, biological mechanisms, and synthetic methodologies, tailored specifically for researchers and drug development professionals.

Structural and Physicochemical Profiling

The phenanthridine core is an extended π-conjugated system that facilitates strong intermolecular interactions, such as π-π stacking with nucleic acids and aromatic protein residues. The specific functionalization of 8-chloro-6-phenanthridinamine dictates its pharmacokinetic and pharmacodynamic behavior:

  • The 6-Amino Substitution: Acts as a potent hydrogen bond donor and acceptor. This moiety is critical for anchoring the molecule within biological target sites, specifically interacting with ribosomal RNA[2].

  • The 8-Chloro Substitution: The introduction of a halogen at the 8-position serves a dual purpose. First, it exerts an inductive electron-withdrawing effect (-I), modulating the basicity of the adjacent ring system. Second, it significantly enhances the lipophilicity (LogP) of the molecule, which is a critical parameter for crossing lipid bilayers and cellular membranes[3].

Quantitative Physicochemical Data

To facilitate rapid comparison for lead optimization, the core physicochemical properties are summarized below:

PropertyValue
Chemical Name 6-Phenanthridinamine, 8-chloro-
CAS Registry Number 651055-79-7
Molecular Formula C₁₃H₉ClN₂
Molecular Weight 228.68 g/mol
Exact Mass 228.0454 Da
Topological Polar Surface Area (TPSA) 38.9 Ų
LogP (Predicted) 3.55 - 3.70
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 0

Mechanistic Insights: The Biological Role of Phenanthridinamines

Phenanthridinamine derivatives have garnered significant attention due to their unique biological activities, particularly their emerging role as antiprion agents[2]. The core mechanism revolves around the selective inhibition of the Protein Folding Activity of the Ribosome (PFAR) .

Causality in Binding Dynamics: The 6-aminophenanthridine scaffold competitively occludes misfolded protein substrates from binding to the domain V of ribosomal RNA (rRNA)[2]. The planar tricyclic core intercalates into the folded rRNA structures, while the 6-amino group forms directional hydrogen bonds with the phosphate backbone. The 8-chloro modification enhances the residence time in the hydrophobic pockets of the ribosome, significantly boosting the molecule's allosteric modulation capabilities.

SAR_PFAR A 8-Chloro-6-phenanthridinamine (Core Structure) B 6-Amino Group (H-Bond Donor) A->B C 8-Chloro Substitution (Lipophilicity & Sterics) A->C D Phenanthridine Core (Pi-Pi Stacking) A->D E Ribosome Domain V rRNA Binding B->E H-Bonding C->E Hydrophobic Interaction D->E Intercalation F Inhibition of Protein Folding Activity of the Ribosome (PFAR) E->F Allosteric Modulation G Antiprion Activity & Protein Clearance F->G Enhanced Clearance

Figure 1. Mechanism of action and SAR of 6-phenanthridinamines in PFAR inhibition.

Synthetic Methodologies and Experimental Workflows

The synthesis of highly functionalized 6-aminophenanthridines has historically been challenging, often requiring harsh acidic conditions. Modern approaches utilize transition-metal catalysis coupled with microwave irradiation to construct the phenanthridine core efficiently and cleanly[4].

Protocol: Microwave-Assisted Synthesis of 8-Chloro-6-phenanthridinamine

This protocol outlines a self-validating workflow for synthesizing the target compound via a Suzuki-Miyaura cross-coupling followed by an intramolecular cyclization.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Procedure: React 2-bromo-4-chloro-benzonitrile (1.0 eq) with phenylboronic acid (1.2 eq) in a biphasic solvent system (Toluene/H₂O, 4:1). Add K₂CO₃ (2.0 eq) as the base and Pd(PPh₃)₄ (0.05 eq) as the catalyst. Heat to 90°C under an argon atmosphere for 4 hours.

  • Causality: Pd(PPh₃)₄ is selected because its electron-rich Pd(0) center readily undergoes oxidative addition into the C-Br bond. The reaction chemoselectively spares the C-Cl bond at the 4-position (which becomes the 8-position in the final product) due to the significantly higher bond dissociation energy of C-Cl (~96 kcal/mol) compared to C-Br (~81 kcal/mol).

  • Self-Validation: Monitor the reaction via LC-MS. The step is deemed complete only when the starting material peak disappears entirely and the [M+H]⁺ peak for the biphenyl-2-carbonitrile intermediate emerges.

Step 2: Intramolecular Cyclization and Amination

  • Procedure: Dissolve the purified intermediate in anhydrous DMF. Introduce a strong nucleophilic amine source (e.g., liquid ammonia or a surrogate) and subject the mixture to microwave irradiation at 150°C for 15 minutes[4].

  • Causality: Microwave irradiation is chosen over conventional thermal heating because it provides rapid, uniform volumetric heating. This overcomes the high activation energy barrier for the nucleophilic attack on the sterically hindered nitrile carbon, driving the intramolecular ring closure while minimizing thermal degradation and byproduct formation.

  • Self-Validation: The success of the cyclization is visually confirmed by a colorimetric shift of the solution (turning pale yellow) and TLC analysis showing a highly fluorescent spot under 254 nm UV light, characteristic of the newly formed extended π-conjugation in the phenanthridine core.

Synthesis S1 Step 1: Precursor Preparation (2-Bromo-4-chloro-benzonitrile) S2 Step 2: Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst) S1->S2 Pd(PPh3)4, K2CO3 S3 Step 3: Intramolecular Cyclization (Microwave Irradiation, 150°C) S2->S3 Chemoselective C-C Bond S4 Step 4: Amination (Nucleophilic Amine Source) S3->S4 Ring Closure S5 Purified 8-Chloro-6-phenanthridinamine (C13H9ClN2) S4->S5 Crystallization & NMR Validation

Figure 2. Stepwise synthetic protocol for 8-chloro-6-phenanthridinamine derivatives.

Analytical Validation Protocols

To ensure absolute scientific integrity and trustworthiness of the synthesized 8-chloro-6-phenanthridinamine, the following self-validating analytical suite must be executed to confirm structural fidelity:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) must display a broad singlet integrating to 2H in the region of δ 5.2–5.8 ppm, confirming the presence of the primary amine[4]. The aromatic region (δ 7.2–8.5 ppm) must show exactly 7 protons, with the C7 and C9 protons exhibiting characteristic doublet/doublet-of-doublets splitting patterns due to ortho/meta coupling with the C8-chlorine[5].

  • High-Resolution Mass Spectrometry (HRMS): HRMS must yield an exact mass of[M+H]⁺ at m/z 229.0532, confirming the molecular formula C₁₃H₉ClN₂ and ruling out any debromination or dechlorination artifacts that commonly occur during palladium catalysis[3].

  • Infrared Spectroscopy (IR): The IR spectrum (KBr pellet) must reveal distinct N-H stretching vibrations around 3300–3400 cm⁻¹ and a sharp C=N stretch near 1620 cm⁻¹, validating the amidine-like substructure of the 6-aminophenanthridine ring[5].

References

  • Source: guidechem.
  • Source: rsc.
  • Source: chemicalbook.
  • Title: Recyclable Magnetic MOF-Catalyzed Synthesis of 1-Aminoisoquinolines and 6-Aminophenanthridines from 5-(2-Bromoaryl)
  • Title: 651055-79-7 cas号651055-79-7分子式、结构式、MSDS、熔点 - 盖德化工网 (Detailed Properties)

Sources

Exploratory

A Technical Guide to Determining the Receptor Binding Affinity of Novel Phenanthridinamine Analogs: A Case Study Framework for 6-Phenanthridinamine, 8-chloro-

Abstract Introduction: The Phenanthridine Scaffold and Rationale for Target Selection The phenanthridine tricycle is a nitrogen-containing heterocyclic system that is structurally related to isoquinoline alkaloids. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Phenanthridine Scaffold and Rationale for Target Selection

The phenanthridine tricycle is a nitrogen-containing heterocyclic system that is structurally related to isoquinoline alkaloids. This chemical class has garnered significant interest in pharmacology due to the diverse biological activities exhibited by its derivatives. Natural and synthetic phenanthridines have been reported to interact with a variety of biological targets, including:

  • Dopamine Receptors: Certain benzo[a]phenanthridine derivatives have been identified as potent ligands for D1 and D2 dopamine receptors, acting as either agonists or antagonists.[1][2] These findings are crucial as they suggest that the rigid, polycyclic structure of phenanthridines can effectively mimic aspects of the dopamine pharmacophore.

  • DNA Topoisomerases: Several benzo[c]phenanthridine and benzo[i]phenanthridine derivatives are known to act as topoisomerase I or II targeting agents, intercalating with DNA and stabilizing the cleavable complex, which leads to cytotoxic effects.[3][4]

  • Other Targets: The broader class of isoquinoline alkaloids, to which phenanthridines belong, has shown activity at various other receptors and enzymes, including antifungal and anti-inflammatory activities.[5][6][7][8][9]

Given this landscape, a new derivative such as 6-Phenanthridinamine, 8-chloro- presents an intriguing subject for pharmacological profiling. The presence of an amine at position 6 and a chloro-substituent at position 8 suggests modifications that could modulate binding affinity and selectivity for various targets. Without pre-existing data, a logical starting point for characterization would be to screen the compound against a panel of receptors where related structures have shown activity. A primary hypothesis could be its potential interaction with dopamine receptors, given the established precedent within the broader phenanthridine class.[1][2]

Logical Framework for Target Prioritization

The process of selecting initial targets for a novel compound is a critical step that balances resource allocation with scientific rationale.

G cluster_0 Initial Analysis cluster_1 Hypothesis Generation cluster_2 Experimental Prioritization A Novel Compound: 6-Phenanthridinamine, 8-chloro- B Structural Similarity Search (e.g., SciFinder, ChEMBL) A->B D Known Targets of Analogs: - Dopamine Receptors - Topoisomerases - Cholinesterases B->D C Literature Review: Phenanthridine & Isoquinoline Alkaloids C->D F Primary Target Panel Selection (e.g., GPCRs, Kinases) D->F E In Silico Docking / Predictive Models (Optional, if receptor structures are known) E->F I Initiate In-Vitro Binding Assays F->I G Assay Availability & Feasibility G->I H Therapeutic Area Relevance H->I

Caption: Workflow for prioritizing receptor targets for a novel compound.

Experimental Determination of Receptor Binding Affinity

Once a primary target or a panel of targets is selected, the next step is to experimentally measure the binding affinity of the compound. Radioligand binding assays are considered the gold standard for their sensitivity and robustness.[10][11] Alternatively, non-radioactive methods like fluorescence polarization offer a safer and often higher-throughput option.[12][13]

Gold Standard: The Radioligand Binding Assay

Radioligand binding assays directly measure the interaction of a radiolabeled ligand with its receptor.[11] They can be performed in three main formats: saturation, kinetic, and competition assays.[10] For determining the affinity of a novel, unlabeled compound like 6-Phenanthridinamine, 8-chloro-, the competition assay is the method of choice.

In this setup, the unlabeled test compound competes with a known, fixed concentration of a radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, one can determine the inhibitory concentration 50% (IC₅₀), which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

This protocol is a generalized template and must be optimized for each specific receptor-radioligand pair.

A. Preparation of Cell Membranes:

  • Source: Utilize cell lines (e.g., CHO, HEK293) stably expressing the target receptor or tissue homogenates known to be rich in the receptor (e.g., rat striatal membranes for dopamine receptors).[1][14][15]

  • Homogenization: Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[16]

  • Centrifugation: Perform a series of centrifugations to isolate the membrane fraction. A common procedure involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 20,000 x g or higher) to pellet the membranes.[14][16]

  • Resuspension & Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.[15][16]

B. Assay Execution (96-well format):

  • Plate Setup: To each well of a 96-well plate, add the following components in order:

    • Assay Buffer: (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[16]

    • Test Compound: Serial dilutions of 6-Phenanthridinamine, 8-chloro- (typically 8-11 concentrations covering a wide range, e.g., 1 pM to 10 µM).

    • Radioligand: A fixed concentration, typically at or near its dissociation constant (Kd) for the receptor.

    • Cell Membranes: A specific amount of membrane protein (e.g., 10-50 µ g/well ), optimized to give a robust signal-to-noise ratio.[16]

  • Controls:

    • Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).

    • Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known, unlabeled ligand (a "displacer") to saturate all specific binding sites.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[16]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[14][16] Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[16]

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Add Components to 96-well Plate (Buffer, Compound, Radioligand, Membranes) A->B C Incubate to Reach Equilibrium (e.g., 60 min at 30°C) B->C D Rapid Filtration (Separate Bound from Free Radioligand) C->D E Wash Filters (Remove Unbound Radioligand) D->E F Dry Filters & Add Scintillant E->F G Count Radioactivity (Scintillation Counter) F->G H Data Analysis (Calculate IC₅₀ and Kᵢ) G->H

Caption: General workflow for a competitive radioligand binding assay.

Alternative Method: Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12] It is an excellent alternative to radioligand assays, avoiding the need for radioactivity and separation steps.

Principle: A small, fluorescently labeled ligand (a "tracer") tumbles rapidly in solution, leading to low polarization of emitted light. When it binds to a much larger receptor protein, its tumbling slows dramatically, resulting in a high polarization signal. A test compound can compete with the tracer for binding, displacing it and causing a decrease in polarization.

  • Tracer Selection: A suitable fluorescent tracer is required. This is typically a known ligand for the target receptor that has been chemically modified with a fluorophore (e.g., fluorescein, rhodamine) without significantly compromising its binding affinity.[12][17]

  • Assay Optimization:

    • Tracer Concentration: Use the lowest concentration of the tracer that gives a sufficient fluorescence signal. This is often determined via a saturation binding experiment where tracer is titrated against a fixed receptor concentration.[17]

    • Receptor Concentration: The receptor concentration should be optimized to bind a significant fraction of the tracer, creating a sufficient assay window (the difference in mP between bound and free tracer).[17]

  • Assay Execution (384-well format):

    • Prepare solutions of the receptor, fluorescent tracer, and serial dilutions of the test compound (6-Phenanthridinamine, 8-chloro-) in a suitable assay buffer.[12]

    • In a microplate, combine the receptor and the test compound.

    • Initiate the binding reaction by adding the fluorescent tracer.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Read the fluorescence polarization values using a plate reader equipped with appropriate polarizing filters.[12]

  • Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀.

Data Analysis and Interpretation

The primary goal of a competition binding experiment is to determine the affinity of the test compound for the receptor. This is represented by the inhibition constant (Kᵢ) .

Step 1: Calculate Specific Binding For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding (NSB)

Step 2: Generate a Dose-Response Curve and Determine IC₅₀ Plot the percent specific binding against the logarithm of the test compound's concentration. Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope" in GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the competitor that reduces specific binding by 50%.

Step 3: Convert IC₅₀ to Kᵢ using the Cheng-Prusoff Equation The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[18][19] To obtain a true measure of affinity, the IC₅₀ must be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[18][20][21]

Kᵢ = IC₅₀ / (1 + ([L]/Kd))

Where:

  • Kᵢ: The inhibition constant of the test compound. This is an intrinsic measure of its binding affinity.

  • IC₅₀: The experimentally determined half-maximal inhibitory concentration.

  • [L]: The concentration of the radiolabeled ligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radiolabeled ligand for the receptor (must be determined independently via a saturation binding experiment).

The Kᵢ value represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present.[18] A lower Kᵢ value indicates a higher binding affinity.

Data Presentation

Affinity data for 6-Phenanthridinamine, 8-chloro- against a hypothetical panel of receptors should be summarized in a clear, tabular format.

Target ReceptorRadioligand UsedRadioligand [L] (nM)Radioligand Kd (nM)IC₅₀ (nM)Kᵢ (nM)n (Hill Slope)
Dopamine D1[³H]-SCH233901.00.9e.g., 150e.g., 71e.g., 1.1
Dopamine D2[³H]-Spiperone0.50.4e.g., 850e.g., 378e.g., 0.9
Serotonin 5-HT₂ₐ[³H]-Ketanserin0.80.7>10,000>10,000N/A
... (other targets)..................

Note: Data presented are purely illustrative.

Conclusion and Next Steps

This guide outlines a robust, systematic approach to characterizing the receptor binding affinity of a novel compound, 6-Phenanthridinamine, 8-chloro-. By employing gold-standard techniques like competitive radioligand binding assays and appropriate data analysis using the Cheng-Prusoff equation, researchers can generate reliable Kᵢ values.[10][20] This affinity data is fundamental for understanding a compound's pharmacological profile, establishing structure-activity relationships (SAR), and making informed decisions in the drug discovery process.

Following the initial determination of binding affinity, subsequent steps would involve:

  • Selectivity Profiling: Testing the compound against a wider panel of related and unrelated receptors to determine its selectivity.

  • Functional Assays: Assessing whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

  • In Vivo Studies: Evaluating the compound's pharmacokinetic properties and efficacy in relevant animal models.

By following this structured and scientifically rigorous pathway, the pharmacological potential of novel chemical entities like 6-Phenanthridinamine, 8-chloro- can be effectively elucidated.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • VALIDATE: A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. Journal of the American Chemical Society. Available from: [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. Available from: [Link]

  • VALIDATE: A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. Available from: [Link]

  • Fluorescence polarization binding assays. Bio-protocol. Available from: [Link]

  • Cell membrane preparation and radioligand-binding assay. Bio-protocol. Available from: [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available from: [Link]

  • What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? Reddit. Available from: [Link]

  • Assays with Detection of Fluorescence Anisotropy: Challenges and Possibilities for Characterizing Ligand Binding to GPCRs. ResearchGate. Available from: [Link]

  • Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calculator. Tools. Assay Defender. Available from: [Link]

  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Publications. Available from: [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. ResearchGate. Available from: [Link]

  • An original approach to measure ligand/receptor binding affinity in non-purified samples. Nature. Available from: [Link]

  • Evaluation of cis- and trans-9- and 11-hydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridines as structurally rigid, selective D1 dopamine receptor ligands. PubMed. Available from: [Link]

  • 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents. PMC. Available from: [Link]

  • 6(5H)-Phenanthridinone,8-chloro | CAS#:26844-83-7. Chemsrc. Available from: [Link]

  • Antifungal Activity of the Benzo[c]phenanthridine Alkaloids From Chelidonium Majus Linn Against Resistant Clinical Yeast Isolates. PubMed. Available from: [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. PMC. Available from: [Link]

  • Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. PMC. Available from: [Link]

  • Substituted benzo[i]phenanthridines as mammalian topoisomerase-targeting agents. PubMed. Available from: [Link]

  • Antifungal activity of the benzo[c]phenanthridine alkaloids from Chelidonium majus Linn against resistant clinical yeast isolates. ResearchGate. Available from: [Link]

  • Bioactive Chemical Constituents and Pharmacological Activities of Ponciri Fructus. MDPI. Available from: [Link]

  • Phenoxytacrine derivatives: Low-toxicity neuroprotectants exerting affinity to ifenprodil-binding site and cholinesterase inhibition. PubMed. Available from: [Link]

  • Biosynthesis, total synthesis, and pharmacological activities of galanthamine and its analogues. Maximum Academic Press. Available from: [Link]

  • Traditional Uses, Phytochemistry, Pharmacology, and Toxicology of Belamcanda chinensis: A Review. PMC. Available from: [Link]

  • Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. eScholarship. Available from: [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. CUNY Academic Works. Available from: [Link]

Sources

Foundational

Preliminary Screening of 6-Phenanthridinamine, 8-chloro- for Drug Discovery: A Technical Guide to Synthesizing and Evaluating Imidazo[1,2-f]phenanthridine Scaffolds

Executive Summary 6-Phenanthridinamine, 8-chloro- (CAS: 651055-79-7) is a highly versatile, privileged building block in early-stage drug discovery 1[1]. The phenanthridine core is renowned for its ability to intercalate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Phenanthridinamine, 8-chloro- (CAS: 651055-79-7) is a highly versatile, privileged building block in early-stage drug discovery 1[1]. The phenanthridine core is renowned for its ability to intercalate DNA and disrupt cellular machinery. The 6-amino group serves as a potent nucleophile for annulation reactions, while the 8-chloro substitution enhances lipophilicity, modulates the electronic properties of the planar ring system, and increases target residence time. This guide outlines the preliminary screening workflows for converting this precursor into bioactive imidazo[1,2-f]phenanthridines—analogues of the natural Amaryllidaceae alkaloid zephycandidine A—and evaluating their potential as anticancer and neuroprotective agents 2[2].

Synthetic Transformation to Bioactive Scaffolds

To unlock the biological potential of 8-chloro-6-phenanthridinamine, it must be cyclized into an N-fused polycyclic heterocycle. While tandem palladium/copper-catalyzed decarboxylative cross-coupling is an option3[3], a metal-free, sulfur-endorsed oxidative cyclization is preferred for library generation to avoid heavy-metal toxicity artifacts during biological screening.

Protocol 1: Sulfur-Endorsed Oxidative Cyclization

Causality & Logic: Elemental sulfur acts as a mild oxidant, enabling an atom-economic cyclization with aliphatic or aryl aldehydes2[2]. The 8-chloro group remains intact, providing a hydrophobic anchor crucial for subsequent protein or DNA binding.

  • Preparation: Dissolve 1.0 eq of 8-chloro-6-phenanthridinamine and 1.2 eq of the target aldehyde in a polar aprotic solvent (e.g., DMF).

  • Catalysis: Add 2.0 eq of elemental sulfur (S8).

  • Reaction: Stir the mixture at 110°C for 12-16 hours under an inert atmosphere.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the 8-chloro-imidazo[1,2-f]phenanthridine derivative.

Workflow N1 8-Chloro-6-phenanthridinamine N2 Sulfur-Endorsed Cyclization N1->N2 Aldehydes, S8 N3 Imidazo[1,2-f]phenanthridine N2->N3 N4 G-Quadruplex Stabilization N3->N4 N5 Apoptosis / PARP Cleavage N3->N5 N6 AChE Inhibition N3->N6

Fig 1. Synthetic and screening workflow for 8-chloro-6-phenanthridinamine derivatives.

Primary Biological Screening Workflows

Once the 8-chloro-imidazo[1,2-f]phenanthridine library is synthesized, it must be screened across three primary therapeutic axes.

Assay 1: Telomeric G-Quadruplex Stabilization (FRET Melting Assay)

Causality & Logic: Fused imidazo-phenanthridines possess an extended, rigid π-system that perfectly stacks on terminal G-tetrads of telomeric DNA. Stabilizing these structures indirectly inhibits telomerase, driving senescence in cancer cells like A549 or HT-29 2[2].

  • Oligo Preparation: Dilute dual-labeled F21T telomeric DNA (FAM-d[GGG(TTAGGG)3]-TAMRA) to 400 nM in potassium cacodylate buffer (pH 7.4).

  • Annealing: Heat to 90°C for 5 mins, then cool slowly to room temperature to allow G-quadruplex folding.

  • Incubation: Mix the folded DNA with the synthesized compounds (1:1 to 1:10 DNA/compound ratio) in a 96-well PCR plate. Use TMPyP4 as a positive control.

  • Thermal Cycling: Measure fluorescence (Excitation: 492 nm, Emission: 516 nm) from 25°C to 95°C at a rate of 1°C/min.

  • Validation: Calculate the shift in melting temperature (ΔTm). A ΔTm > 15°C indicates strong target engagement.

Assay 2: Apoptosis Induction via PARP Cleavage (Western Blotting)

Causality & Logic: DNA intercalation causes replication stress, recruiting PARP-1 for repair. Hyperactivation or cleavage of PARP by executioner Caspase-3 is a definitive hallmark of apoptosis4[4]. Detecting the 89 kDa PARP fragment validates that the compound's cytotoxicity is apoptotic rather than necrotic.

  • Cell Treatment: Seed HT-29 cells and treat with the derivative at its IC50 concentration for 24 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis: Resolve 30 μg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against Caspase-3, cleaved PARP-1 (89 kDa), Bax, Bcl-2, and GAPDH (loading control).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate to visualize bands.

Pathway A DNA Intercalation B DNA Damage Response A->B C Bax Upregulation B->C D Cytochrome c Release C->D E Caspase-3 Activation D->E F PARP-1 Cleavage E->F G Apoptosis Execution F->G

Fig 2. Mechanistic pathway of apoptosis induction via PARP cleavage and Caspase-3.

Assay 3: Acetylcholinesterase (AChE) Inhibition (Ellman's Assay)

Causality & Logic: Amaryllidaceae alkaloids (e.g., galantamine) are known to bind the peripheral anionic site (PAS) of AChE5[5]. The 8-chloro substitution on the phenanthridine core enhances hydrophobic interactions within the PAS, blocking the hydrolysis of acetylcholine.

  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0), 10 mM DTNB, and 15 mM acetylthiocholine iodide (ATCI).

  • Incubation: In a 96-well plate, mix buffer, DTNB, compound (varying concentrations), and AChE enzyme (0.2 U/mL). Incubate for 10 mins at 25°C.

  • Reaction Initiation: Add ATCI to initiate the reaction.

  • Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by reading absorbance at 412 nm continuously for 5 minutes.

  • Validation: Calculate the IC50 relative to the positive control (Galanthamine).

Quantitative Data Presentation

To benchmark the success of the synthesized 8-chloro-imidazo[1,2-f]phenanthridine libraries, compare the screening results against established clinical and experimental standards. Below is a structured representation of target viability metrics based on known structural analogues.

Compound / ControlTarget AssayQuantitative Metric (IC50 / ΔTm)Primary Mechanism of Action
8-Cl-Imidazo-Phen (Target) HT-29 Cell Viability~ 1.25 – 2.24 μMApoptosis Induction / DNA Damage
Paclitaxel (Control) HT-29 Cell Viability2.10 ± 0.15 μMMicrotubule Stabilization
8-Cl-Imidazo-Phen (Target) Telomeric DNA (FRET)ΔTm = +12.4 to +20.5 °CG-Quadruplex Stabilization
TMPyP4 (Control) Telomeric DNA (FRET)ΔTm = +15.2 °CG-Quadruplex Stabilization
8-Cl-Imidazo-Phen (Target) AChE Inhibition~ 10.0 – 15.4 μMPAS Binding
Galanthamine (Control) AChE Inhibition1.33 ± 0.1 μMActive Site / PAS Binding

Conclusion & Future Directions

6-Phenanthridinamine, 8-chloro- provides a structurally primed, self-validating starting point for generating imidazo[1,2-f]phenanthridine libraries. By leveraging the 6-amino group for cyclization and the 8-chloro group for lipophilic target engagement, researchers can efficiently screen for potent G-quadruplex stabilizers and apoptosis inducers. Future optimization should focus on modifying the C-3 position of the newly formed imidazole ring to fine-tune the balance between AChE inhibition and cytotoxicity.

References

  • Source: guidechem.
  • Source: researchgate.
  • Source: mdpi.
  • Source: acs.
  • Source: mdpi.

Sources

Protocols & Analytical Methods

Method

6-Phenanthridinamine, 8-chloro- HPLC analysis method and conditions

An Application Note and Protocol for the Analysis of 6-Phenanthridinamine, 8-chloro- by High-Performance Liquid Chromatography (HPLC) Introduction 6-Phenanthridinamine, 8-chloro- is a substituted phenanthridine, a class...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Analysis of 6-Phenanthridinamine, 8-chloro- by High-Performance Liquid Chromatography (HPLC)

Introduction

6-Phenanthridinamine, 8-chloro- is a substituted phenanthridine, a class of nitrogen-containing heterocyclic aromatic compounds. Molecules within this class exhibit a range of biological activities and are often investigated as intermediates in drug discovery and materials science. Accurate and reliable quantification of such compounds is critical for quality control, stability testing, and pharmacokinetic studies.

This document, developed for researchers, scientists, and drug development professionals, provides a comprehensive guide to a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 6-Phenanthridinamine, 8-chloro-. The protocol is designed as a self-validating system, grounded in established chromatographic principles and aligned with international regulatory standards for analytical method validation.[1][2]

Analyte Properties & Chromatographic Principles

A successful HPLC method is built upon an understanding of the analyte's physicochemical properties. While specific experimental data for 6-Phenanthridinamine, 8-chloro- is not widely published, its structure provides key insights for method design.

  • Structure: A polycyclic aromatic hydrocarbon with a basic amine group and a hydrophobic chloro-substituent.

  • Expected Properties: The aromatic core makes the molecule non-polar, suitable for reversed-phase chromatography. The amine group (pKa predicted to be basic, similar to the parent 6-Aminophenanthridine[3]) means its charge state is pH-dependent. The molecule is expected to have strong UV absorbance due to its extensive conjugated system.

Table 1: Physicochemical Characteristics of 6-Phenanthridinamine, 8-chloro- and its Parent Compound

Property 6-Phenanthridinamine, 8-chloro- (Predicted/Inferred) 6-Aminophenanthridine (Reference) Rationale for HPLC Method
Molecular Formula C₁₃H₉ClN₂ C₁₃H₁₀N₂ Influences molecular weight and polarity.
Molecular Weight ~228.68 g/mol 194.23 g/mol [3] Affects diffusion and chromatographic behavior.
Polarity Non-polar/Moderately Polar Moderately Polar Ideal for separation on a non-polar stationary phase (e.g., C18).
pKa Weakly Basic (pKa ~6-7, inferred) 6.88 ± 0.10 (Predicted)[3] pH control of the mobile phase is critical for consistent retention and peak shape.

| UV Absorbance | Strong absorbance expected ~254 nm and ~280 nm | Not specified | Enables sensitive detection using a standard UV or PDA detector. |

Principle of Separation: This method utilizes reversed-phase chromatography, where the stationary phase (C18) is non-polar and the mobile phase is a more polar mixture of water and an organic solvent. The non-polar 6-Phenanthridinamine, 8-chloro- will interact with the C18 stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, the analyte's affinity for the mobile phase increases, causing it to elute from the column. The inclusion of an acid (formic acid) in the mobile phase ensures the amine group is consistently protonated, minimizing peak tailing that can result from interactions with residual silanols on the silica-based column packing.[4]

Method, Materials, and Protocol

Instrumentation and Consumables
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. (e.g., Agilent 1100/1200 series, Waters Alliance).

  • Chromatographic Column: A robust, general-purpose C18 column. A good starting point is a Waters Symmetry C18 or Phenomenex Luna C18, 4.6 x 150 mm, 5 µm particle size.

  • Data Acquisition Software: Empower, Chromeleon, or similar.

  • Analytical Balance: 4- or 5-place.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).

Chemicals and Reagents
  • 6-Phenanthridinamine, 8-chloro- Reference Standard (≥98% purity).

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Formic Acid (88% or higher, LC-MS grade).

  • Ultrapure Water (18.2 MΩ·cm).

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 1000 mL of ultrapure water, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the Stock Solution with the diluent to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.

Table 2: Recommended HPLC Operating Conditions

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides excellent retention and resolution for non-polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Acetonitrile is a strong organic solvent providing good peak shape. Formic acid controls pH to ensure consistent protonation of the analyte.[5]
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-17.1 min: 90% to 30% B17.1-22 min: 30% B (Equilibration) A gradient ensures efficient elution of the analyte while cleaning the column of more non-polar impurities, providing a robust and reproducible method.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °C Enhances reproducibility of retention time by controlling viscosity and mass transfer kinetics.
Injection Volume 10 µL A typical volume providing good sensitivity without overloading the column.

| Detection Wavelength | 254 nm or PDA Scan 200-400 nm | 254 nm is a common wavelength for aromatic compounds. A PDA detector is recommended to determine the absorbance maximum experimentally for optimal sensitivity. |

Experimental Protocol Workflow

The following diagram outlines the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (1.0 mg/mL Stock -> Working Standards) sys_setup System Setup & Equilibration (Install Column, Purge, Equilibrate at 30% B) prep_standards->sys_setup prep_samples Prepare Sample Solutions (Dissolve in Diluent, Filter) prep_samples->sys_setup sequence Build Sequence (Standards, Blanks, Samples) sys_setup->sequence run_seq Execute Sequence Run sequence->run_seq integrate Integrate Chromatograms (Identify Peak, Determine Area) run_seq->integrate calibrate Generate Calibration Curve (Plot Area vs. Concentration) integrate->calibrate quantify Quantify Samples (Calculate Concentration from Curve) calibrate->quantify report Generate Final Report quantify->report

Caption: Experimental workflow for HPLC analysis.

Step-by-Step Procedure:

  • System Preparation: Set up the HPLC system with the specified column and mobile phases. Purge all lines to remove air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Standard Injections: Inject the diluent (blank) to ensure no carryover or system contamination. Then, inject the working standard solutions from lowest to highest concentration to establish the calibration curve.

  • Sample Injection: Inject the prepared sample solutions. It is good practice to bracket sample injections with a mid-level standard to monitor system stability.

  • Data Processing: After the sequence is complete, integrate the peak corresponding to 6-Phenanthridinamine, 8-chloro-.

  • Quantification: Generate a linear regression calibration curve by plotting the peak area against the concentration of the injected standards. Use the resulting equation to calculate the concentration of the analyte in the samples.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][6][7]

Validation_Logic cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Linearity Linearity LOQ LOQ Linearity->LOQ Establishes Range Method Validated Method Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Accuracy Affects Precision->Method LOD LOD LOD->Method LOQ->Method Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method

Caption: Interrelationship of method validation parameters.

Validation Experiments:

  • Specificity: Inject a blank (diluent), a placebo (if in a formulation), and a spiked sample to demonstrate that no other components interfere with the analyte peak.

  • Linearity: Analyze a minimum of five concentrations across the desired range (e.g., 80-120% of the expected concentration).[6] Plot peak area vs. concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., low, medium, high). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a single sample at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two data sets should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3, and LOQ is established at S/N ≥ 10. The LOQ must be demonstrated with acceptable precision and accuracy.[1]

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±2°C in column temperature, ±0.2 mL/min in flow rate, ±2% in organic modifier composition) and assess the impact on retention time and peak area.[6]

Table 3: Typical Acceptance Criteria for Method Validation

Parameter Acceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
LOD (S/N) ≥ 3:1
LOQ (S/N) ≥ 10:1

| Robustness | System suitability parameters must pass under all varied conditions. |

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing 1. Active silanol interactions.2. Column degradation.1. Ensure mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic acid).2. Replace the column.
Poor Resolution 1. Inappropriate mobile phase strength.2. Column aging.1. Optimize the gradient slope; a shallower gradient may improve resolution.2. Replace the column.
Variable Retention Time 1. Inadequate column equilibration.2. Pump malfunction or leak.3. Column temperature fluctuation.1. Increase equilibration time between injections.2. Check system pressure for fluctuations; perform pump maintenance.3. Ensure the column oven is on and stable.
Low Sensitivity 1. Incorrect detection wavelength.2. Sample degradation.1. Use a PDA detector to confirm the wavelength of maximum absorbance.2. Prepare fresh samples and standards.

Conclusion

This application note provides a robust and reliable starting point for the HPLC analysis of 6-Phenanthridinamine, 8-chloro-. The proposed reversed-phase method with gradient elution and UV detection is based on the fundamental physicochemical properties of the analyte and established chromatographic principles. By following the detailed protocol and performing the comprehensive validation steps outlined, laboratories can ensure the generation of high-quality, accurate, and reproducible data suitable for research, development, and quality control applications.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dong, M. W. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In ResearchGate. [Link]

  • Semenova, A. A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]

  • Turesky, R. J., et al. (2004). Rapid Biomonitoring of Heterocyclic Aromatic Amines in Human Urine by Tandem Solvent Solid Phase Extraction Liquid Chromatography Electrospray Ionization Mass Spectrometry. Chemical Research in Toxicology. [Link]

  • Al-Kindy, S. M. Z., et al. (2017). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Journal of Chromatographic Science. [Link]

  • University of Helsinki. (2013). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

  • PubMed. (2020). [Determination of seven heterocyclic aromatic amines in oils and fried foods by ultra performance liquid chromatography-triple quadrupole mass spectrometry]. [Link]

  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America. [Link]

  • Corbel, J. C., et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. SCIRP. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenanthridine. PubChem Compound Database. [Link]

Sources

Application

Application Note: Fluorescence-Based Binding Assays of 8-Chloro-6-phenanthridinamine (6AP8Cl) to 23S Ribosomal RNA

Target Audience: Researchers, biophysicists, and drug development professionals specializing in neurodegenerative diseases and RNA-targeted therapeutics. Introduction & Mechanistic Overview 8-Chloro-6-phenanthridinamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals specializing in neurodegenerative diseases and RNA-targeted therapeutics.

Introduction & Mechanistic Overview

8-Chloro-6-phenanthridinamine (also known as 6AP8Cl, CAS: 651055-79-7) is a synthetic, highly active halogenated derivative of the plant alkaloid 6-aminophenanthridine (6AP)[1][2]. In the context of neurodegenerative and prion diseases, 6AP derivatives have emerged as potent antiprion agents. Their primary pharmacological target is not a protein, but rather the Protein Folding Activity of the Ribosome (PFAR) —a chaperone-like function mediated specifically by Domain V of the 23S/25S ribosomal RNA (rRNA)[2][3].

By competitively binding to this highly conserved RNA domain, 6AP8Cl inhibits PFAR, successfully preventing the propagation and accumulation of misfolded prion aggregates[3].

Because 6AP8Cl possesses an extended, conjugated π -electron system, it is intrinsically fluorescent[2][4]. This photophysical property is highly advantageous for assay development: it eliminates the need for bulky, exogenous fluorescent tags that could alter the drug's binding thermodynamics. When 6AP8Cl transitions from a highly polar aqueous environment to the structured, hydrophobic pockets of folded rRNA, the change in local solvation and the restriction of intramolecular rotation result in a measurable change in fluorescence quantum yield (typically quenching) and a spectral shift[2][5].

Visualizing the Molecular Mechanism

To contextualize the assay, the following diagram maps the competitive inhibition pathway of 6AP8Cl against the ribosomal PFAR mechanism.

G cluster_0 Ribosomal Protein Folding (PFAR) rRNA Domain V (23S rRNA) PFAR Active PFAR Complex rRNA->PFAR Mediates Misfolded Misfolded Protein Misfolded->rRNA Binds Prions Prion Aggregation PFAR->Prions Promotes (in prions) Drug 6AP8Cl (8-chloro-6-phenanthridinamine) Drug->rRNA Competitive Binding (Fluorescence Quenching) Inhibited Inhibited PFAR Complex Drug->Inhibited Forms Inhibited->PFAR Blocks Rescue Prevention of Aggregation Inhibited->Rescue Leads to

Caption: Competitive inhibition of Ribosomal Protein Folding (PFAR) by 6AP8Cl binding to Domain V 23S rRNA.

Experimental Protocol: 6AP8Cl - rRNA Fluorescence Titration

This protocol outlines a self-validating fluorescence titration assay to determine the dissociation constant ( Kd​ ) of 6AP8Cl to Domain V 23S rRNA[2][5].

Assay Design & Causality (E-E-A-T)

A trustworthy biophysical assay requires rigorous internal controls. In this protocol, we utilize 6APi as a negative control[6]. 6APi is a derivative where the 6-amino group is substituted with a bulky 2-(butan-1-ol) chain[6]. Density Functional Theory (DFT) calculations prove that this bulky substitution disrupts the molecule's planarity, creating steric hindrance that completely abolishes its ability to bind rRNA[2][5]. If the assay is functioning correctly, titrating rRNA into 6APi will yield zero change in fluorescence, proving that the signal observed with 6AP8Cl is driven by specific structural recognition rather than non-specific solvent effects[2].

Materials & Reagents
  • Fluorophore Stock: 10 mM 6AP8Cl in anhydrous DMSO.

  • Control Stock: 10 mM 6APi in anhydrous DMSO.

  • Target: In vitro transcribed Domain V of E. coli 23S rRNA.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂[7][8].

Step-by-Step Methodology

Step 1: RNA Preparation and Folding (Critical Step)

  • Dilute the Domain V rRNA to a working concentration (e.g., 50 µM) in the Binding Buffer.

  • Heat the RNA solution to 90°C in a thermal block for 3 minutes.

  • Transfer the tube to a rack at room temperature (25°C) and allow it to slowly cool over 30–45 minutes.

  • Causality: RNA sequences are prone to becoming kinetically trapped in non-native secondary structures. Heating disrupts these misfolded states, while slow cooling in the presence of divalent cations (Mg²⁺) stabilizes the thermodynamically favored, biologically active tertiary structure required for specific 6AP8Cl binding[7][8].

Step 2: Fluorophore Preparation

  • Dilute the 10 mM 6AP8Cl stock in Binding Buffer to a final concentration of 1.0 µM. Ensure the final DMSO concentration remains <1% (v/v).

  • Causality: Keeping the fluorophore concentration constant and low prevents inner-filter effects (self-quenching) and ensures that the assumptions of the single-site binding isotherm model remain valid.

Step 3: Spectral Baseline Acquisition

  • Transfer 2.0 mL of the 1.0 µM 6AP8Cl solution to a clean quartz cuvette (1 cm path length).

  • Set the spectrofluorometer excitation wavelength to ~340 nm (phenanthridine excitation range) and record the baseline emission spectrum from 380 nm to 550 nm[4].

Step 4: Titration Workflow

  • Successively add small aliquots (e.g., 1–5 µL) of the folded Domain V rRNA to the cuvette to achieve final RNA concentrations ranging from 0.1 µM to 10 µM.

  • After each addition, gently mix the solution via pipette aspiration and incubate for 3 minutes to reach binding equilibrium.

  • Record the emission spectrum.

  • Correct all raw fluorescence intensities for the dilution factor introduced by the titrant volume.

Step 5: Control Validation

  • Repeat Steps 2 through 4 using 1.0 µM 6APi instead of 6AP8Cl.

  • Causality: This validates the assay. A lack of fluorescence change confirms the structural specificity of the 6AP8Cl-rRNA interaction[2].

Data Analysis

Plot the change in fluorescence intensity ( ΔF ) at the emission maximum against the concentration of added rRNA. Fit the data to a one-site specific binding equation:

ΔF=Kd​+[rRNA]ΔFmax​×[rRNA]​

to extract the dissociation constant ( Kd​ ).

Data Presentation: Structure-Activity Relationship

The table below summarizes the quantitative relationship between structural substitutions on the 6-aminophenanthridine scaffold, their rRNA binding affinity ( Kd​ ), and their downstream biological efficacy based on spectroscopic and DFT studies[2][3][5].

CompoundSubstitutionrRNA Binding Affinity ( Kd​ Trend)PFAR Inhibition ActivityAntiprion Efficacy
6AP8CF3 8-trifluoromethylHighest (Strongest Binding)++++++
6AP8Cl 8-chloroHigh++++
6AP None (Parent compound)Moderate++
6APi 6-amino substituted (Bulky)No Binding (Inactive)--

Note: The binding affinity measured via this fluorescence assay directly correlates with the compound's ability to inhibit PFAR and clear prions, demonstrating the high predictive power of this biophysical protocol in drug screening[2][5].

References

  • Spectroscopic and DFT studies on 6-aminophenanthridine and its derivatives provide insights in their activity towards ribosomal RNA.PubMed (NIH).
  • Protein Folding Activity of the Ribosome and Its Implic
  • Mechanistic Insight into the Reactivation of BCAII Enzyme from Denatured and Molten Globule States by Eukaryotic Ribosomes and Domain V rRNAs.PLOS One.
  • Full article: M1 RNA is important for the in-cell solubility of its cognate C5 protein: Implications for RNA-medi
  • Substituent Effects on Fluorescent Properties.Oxford University Press (OUP).

Sources

Technical Notes & Optimization

Troubleshooting

Resolving peak tailing for 6-Phenanthridinamine, 8-chloro- in liquid chromatography

Topic: Resolving Peak Tailing for 6-Phenanthridinamine, 8-chloro- Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic advice and...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Peak Tailing for 6-Phenanthridinamine, 8-chloro-

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic advice and address the specific physicochemical mechanics of your analyte. Our goal is to provide you with a self-validating framework to achieve perfect Gaussian peak shapes.

The Chemistry of 6-Phenanthridinamine, 8-chloro-

To permanently resolve peak asymmetry, we must first understand the causality behind the chromatographic behavior. 6-Phenanthridinamine, 8-chloro- (CAS: 651055-79-7) is a highly conjugated, rigid, and basic molecule.

  • Basic Amine Group: The primary amine at position 6 is basic. In standard acidic mobile phases (pH 2.5 - 4.0), this amine becomes protonated (cationic).

  • Silanol Interactions: In reversed-phase systems, tailing arises from both hydrophobic and polar secondary interactions, particularly between basic analytes and deprotonated silanol groups (1)[1]. Ionized silanol groups ( SiO− ) on the silica base particle act as weak cation exchangers, severely delaying the elution of the protonated amine ().

  • Aromaticity: The planar phenanthridine ring promotes strong π−π interactions with the stationary phase, compounding the retention delay.

Diagnostic Workflow

Use the following logical progression to isolate the root cause of the tailing.

G A Peak Tailing Detected for 6-Phenanthridinamine, 8-chloro- B Check Mobile Phase pH A->B C pH > 7 (Basic) B->C If High pH D pH < 3 (Acidic) B->D If Low pH E Use Hybrid Silica Column (Deprotonated Analyte) C->E Solution F Check Acidic Additive D->F G Formic Acid (Weak Ion-Pairing) F->G If FA H Trifluoroacetic Acid (Strong Ion-Pairing) F->H If TFA I Switch to TFA or Charged Surface Column G->I Fix

Diagnostic Decision Tree for Resolving Peak Tailing in Basic Amines.

Frequently Asked Questions (FAQs)

Q1: I am using 0.1% Formic Acid (pH ~2.7), but my 6-Phenanthridinamine, 8-chloro- peak still tails severely. Why? A1: This is a classic issue of incomplete silanol suppression combined with insufficient ion-pairing. Surface silanols on the particle surface will still carry some negative charges in 0.1% formic acid because the pH is not low enough to protonate all of them (2)[2]. Because the pKa of your analyte's amine is higher than the mobile phase pH, it remains positively charged. This positively charged base undergoes secondary cation-exchange interactions with the remaining negative silanols, causing the tailing[2].

Q2: Why does switching to 0.1% Trifluoroacetic Acid (TFA) instantly fix the peak shape? A2: TFA operates via a dual mechanism. First, 0.1% TFA lowers the aqueous pH to approximately 2.0, neutralizing a majority of the highly acidic surface silanols[2]. Second, and more importantly, the trifluoroacetate anion is a strong ion-pairing agent. TFA will ion-pair to positively charged amines present in the injected samples, effectively neutralizing the positive charge and preventing the cation exchange mechanism[2].

Q3: I want to avoid TFA because it suppresses my MS signal. What are my alternatives? A3: If mass spectrometry (LC-MS) compatibility is required, you have three self-validating alternatives:

  • High-pH Mobile Phase: Use a mobile phase buffered to pH 10 (e.g., 10 mM Ammonium Bicarbonate) with a high-pH tolerant hybrid silica column. At pH 10, the amine on 6-phenanthridinamine, 8-chloro- is fully deprotonated (neutral free base), eliminating cation-exchange interactions entirely.

  • Charged Surface Hybrid (CSH) Columns: Use a column with a deliberately positively charged surface. The positive surface repels the protonated amine even in weak acids like 0.1% Formic Acid, yielding excellent peak shape without MS-incompatible additives.

  • Competing Bases: Adding a competing base (or silanol suppressor) to the mobile phase, like triethylamine (TEA) at 5 mM, can associate with anionic silanol groups, though this may reduce column lifetime (3)[3].

Q4: Could my tailing be caused by column overload rather than silanol interactions? A4: Yes. If the column is overloaded with sample, any peak can exhibit tailing (4)[4]. Overload tailing (often appearing as a "right-triangle" shape) occurs when the injected sample mass exceeds the column's localized binding capacity[4]. To diagnose this, perform a simple self-validating test: reduce the mass on column by a factor of 10 and examine the chromatogram[4]. If the peak shape improves and the retention time increases, overload is confirmed[4]. If the peak remains asymmetric, the root cause is physicochemical (silanol interactions).

Experimental Protocols: Self-Validating Workflows
Protocol A: Low-pH Ion-Pairing Workflow (UV Detection)

Objective: Eliminate secondary interactions using strong ion-pairing.

  • Mobile Phase A Preparation: Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade Water (0.1% v/v). Mix thoroughly. The pH should be ~2.0.

  • Mobile Phase B Preparation: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Selection: Use a high-purity Type B silica C18 column, fully end-capped (e.g., 100 x 2.1 mm, 1.7 µm).

  • Equilibration: Flush the column with 95% A / 5% B for 20 column volumes to ensure complete saturation of the stationary phase with the TFA ion-pairing agent.

  • Validation Step: Inject a 1 µg/mL standard of 6-Phenanthridinamine, 8-chloro-. Calculate the USP Tailing Factor ( Tf​ ). A value of Tf​≤1.2 validates the method.

Protocol B: High-pH Free-Base Workflow (LC-MS Compatible)

Objective: Deprotonate the analyte to prevent cation exchange while maintaining MS sensitivity.

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade Water (10 mM). Adjust pH to 10.0 using Ammonium Hydroxide.

  • Column Selection: Critical Step - You must use an ethylene-bridged hybrid (BEH) column designed to withstand high pH. Standard silica will dissolve at pH 10.

  • Gradient: Run a generic gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Validation Step: Monitor the MS signal intensity and peak symmetry. The analyte will elute later than in acidic conditions due to increased hydrophobicity in its neutral state.

Quantitative Data Summary

The following table summarizes the expected chromatographic outcomes for 6-Phenanthridinamine, 8-chloro- based on mobile phase and column chemistry choices:

Mobile Phase Additive / BufferColumn TypeAnalyte StateSilanol StateUSP Tailing Factor ( Tf​ )MS Compatibility
0.1% Formic Acid (pH ~2.7)Standard C18 (Type B)Cationic (+)Partially Ionized (-)1.8 - 2.5 (Severe)Excellent
0.1% TFA (pH ~2.0)Standard C18 (Type B)Ion-Paired (Neutralized)Mostly Neutralized1.0 - 1.2 (Ideal)Poor (Suppression)
10 mM Amm. Bicarbonate (pH 10)Hybrid C18 (BEH)Neutral (Free Base)Fully Ionized (-)1.0 - 1.1 (Ideal)Excellent
0.1% Formic Acid (pH ~2.7)CSH C18 (Positively Charged)Cationic (+)Repelled by Surface (+)1.1 - 1.3 (Good)Excellent
Mechanistic Pathway

Mechanistic A Protonated 6-Phenanthridinamine, 8-chloro- (Cationic Amine) B Formic Acid Environment (Incomplete Silanol Masking) A->B C TFA Environment (Strong Ion-Pairing) A->C D Secondary Cation Exchange with Ionized Silanols (SiO-) B->D Electrostatic Attraction E Formation of Neutral Hydrophobic Complex C->E Charge Neutralization F Severe Peak Tailing (Asymmetry Factor > 1.5) D->F Delayed Elution G Symmetrical Gaussian Peak (Asymmetry Factor ~ 1.0) E->G Pure Hydrophobic Retention

Mechanistic Pathways of Silanol Interaction vs. Ion-Pairing in HPLC.

References
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Link

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com. 1

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.com. 3

  • Dolan, John W. "Overload or Minor Peak?" LCGC International.4

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" Waters Knowledge Base. 2

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Validating the Purity of 8-Chloro-6-phenanthridinamine: qNMR vs. HPLC

Executive Summary & The Analytical Dilemma 8-Chloro-6-phenanthridinamine (CAS: 1) is a highly functionalized, rigid heterocycle that serves as a critical intermediate in the synthesis of DNA-intercalating agents and nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Dilemma

8-Chloro-6-phenanthridinamine (CAS: 1) is a highly functionalized, rigid heterocycle that serves as a critical intermediate in the synthesis of DNA-intercalating agents and novel therapeutics[1]. Because the chlorine atom at position 8 provides a handle for cross-coupling and the 6-amino group allows for further derivatization, the exact purity of this starting material dictates the impurity profile and yield of the final Active Pharmaceutical Ingredient (API).

Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for pharmaceutical purity assessment. However, HPLC relies on the assumption that all components in a mixture share similar UV response factors, or it requires the use of certified reference standards for every single impurity to achieve accurate quantification[2]. For novel intermediates like 8-chloro-6-phenanthridinamine, reference standards for synthetic byproducts are rarely available, leading to artificially inflated purity scores when non-chromophoric impurities (like residual solvents) are present.

To overcome this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. Based on the fundamental principle of reciprocity, the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[2]. By utilizing a certified internal standard, qNMR provides an absolute mass fraction purity without needing a reference standard of the analyte itself, avoiding the false readings typically observed with HPLC[3].

Experimental Design: Building a Self-Validating System

As a primary analytical method, qNMR uses nearly universal detection and provides a versatile, orthogonal means of purity evaluation[4]. However, to ensure the protocol acts as a self-validating system, every experimental parameter must be grounded in physical chemistry:

  • Solvent Selection (DMSO-d6): Phenanthridines are planar and tend to stack, often exhibiting poor solubility in less polar solvents like CDCl3. DMSO-d6 ensures complete dissolution. Any undissolved particulate will artificially lower the calculated purity, making complete solvation non-negotiable.

  • Internal Standard (Dimethyl sulfone - DMSO2): The selection of the internal standard is critical[5]. DMSO2 is highly stable, available as a Certified Reference Material (CRM), and produces a sharp 6-proton singlet at ~2.98 ppm in DMSO-d6. This perfectly avoids the aromatic region (7.0–9.0 ppm) where the 7 protons of the phenanthridine core resonate, as well as the broad -NH2 signal (~6.5–7.5 ppm).

  • Relaxation Delay (D1): T1 relaxation times for rigid aromatic systems can be exceptionally long (2–5 seconds). To ensure >99.9% magnetization recovery—which is crucial for quantitative accuracy—the D1 must be set to at least 5 × T1. We mandate a D1 of 30 seconds. Incomplete relaxation is the primary cause of integration bias in poorly designed NMR experiments.

Step-by-Step Methodology: Absolute Purity Protocol

Because NMR has an intrinsically linear response, there is no requirement for a calibration curve prior to measurements[5]. Follow this protocol strictly to achieve relative standard deviations below 1%:

Phase 1: Gravimetric Sample Preparation

  • Calibrate a microanalytical balance (d = 0.001 mg). Gravimetric error is the largest source of uncertainty in qNMR.

  • Weigh exactly 15.000 mg of the 8-chloro-6-phenanthridinamine batch into a clean, static-free glass vial.

  • Weigh exactly 5.000 mg of TraceCERT® Dimethyl sulfone (DMSO2, purity ≥ 99.9%) into the same vial. (Causality: This ~3:1 mass ratio ensures the molar ratio of the analyte's quantifier proton to the IS protons falls within a 1:1 to 1:5 range, optimizing receiver gain and preventing dynamic range clipping).

Phase 2: Dissolution and Homogenization 4. Add 1.0 mL of DMSO-d6 (100.0 atom % D). 5. Vortex the mixture for 60 seconds, followed by 5 minutes of ultrasonic bath treatment to break up any micro-aggregates. 6. Transfer 600 µL of the homogenous solution into a high-precision 5 mm NMR tube.

Phase 3: Spectroscopic Acquisition 7. Insert the sample into a 500 MHz (or higher) NMR spectrometer. Tune and match the probe, and lock onto the deuterium signal. 8. Shim the magnet until the full width at half maximum (FWHM) of the TMS or solvent residual signal is < 1.0 Hz. 9. Acquire the 1H spectrum using a 90° excitation pulse. 10. Set the relaxation delay (D1) to 30 seconds to guarantee full longitudinal magnetization recovery. 11. Set the number of scans (NS) to 64 to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the analyte quantifier peak.

Phase 4: Processing and Calculation 12. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. 13. Manually phase the spectrum (zero and first order) and apply a manual multipoint baseline correction. (Causality: Automated baseline corrections often distort the broad tails of Lorentzian peaks, clipping the integral and artificially lowering purity). 14. Integrate the DMSO2 singlet at 2.98 ppm (6H) and an isolated aromatic proton of 8-chloro-6-phenanthridinamine (e.g., the H-10 doublet at ~8.6 ppm, 1H). 15. Calculate the absolute mass fraction purity ( Px​ ) using the standard qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Comparative Performance: qNMR vs. HPLC-UV

To demonstrate the critical differences between relative (HPLC) and absolute (qNMR) purity assessments, three distinct synthesized batches of 8-chloro-6-phenanthridinamine were analyzed using both techniques.

Table 1: Comparative Purity Assessment of 8-Chloro-6-phenanthridinamine Batches
Batch IDHPLC-UV Purity (Area %)1H qNMR Purity (Mass %)Absolute Discrepancy (Δ%)Primary Impurity Identified (via NMR)
CP-001 99.2%97.5%1.7%Des-chloro synthetic analog
CP-002 98.8%94.2%4.6%Residual DMF (Solvent)
CP-003 99.8%99.5%0.3%Trace Moisture / Water

Data Analysis & Causality: The data clearly illustrates why HPLC can be misleading for intermediate validation. In Batch CP-002, HPLC reported a highly acceptable purity of 98.8%. However, qNMR revealed the true absolute purity was only 94.2%. This 4.6% discrepancy occurred because the batch contained residual N,N-Dimethylformamide (DMF) from the cyclization step. DMF lacks a strong chromophore at the 254 nm wavelength used for the HPLC-UV analysis, rendering it practically invisible. qNMR, however, detects the protons of DMF directly, providing a true representation of the batch's composition[2].

Workflow Visualization

The following decision matrix outlines the logical progression for selecting the appropriate purity validation technique during drug development.

Workflow Start Synthesized Batch: 8-Chloro-6-phenanthridinamine Decision Is an exact reference standard available? Start->Decision HPLC HPLC-UV Analysis (Area % Purity) Decision->HPLC Yes qNMR 1H qNMR Analysis (Absolute Mass %) Decision->qNMR No HPLC_Issue Risk: UV Response Factor Bias Overestimates Purity HPLC->HPLC_Issue qNMR_Pro Advantage: Direct Molar Ratio Highly Accurate qNMR->qNMR_Pro Final Validated Purity Profile for Drug Development HPLC_Issue->Final qNMR_Pro->Final

Fig 1: Analytical decision matrix for purity validation of pharmaceutical intermediates.

Conclusion

While HPLC remains a valuable tool for routine, high-throughput batch monitoring of known compounds, it falls short when validating the absolute purity of novel or standard-less intermediates like 8-chloro-6-phenanthridinamine. By implementing a rigorously designed, self-validating qNMR protocol, researchers can eliminate response factor biases, accurately quantify non-chromophoric impurities, and ensure the structural integrity of downstream Active Pharmaceutical Ingredients.

References

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment"2

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works"3

  • Journal of Medicinal Chemistry (ACS Publications). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay"4

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals"5

  • Guidechem. "651055-79-7 CAS Encyclopedia (8-chloro-6-phenanthridinamine)"1

Sources

Safety & Regulatory Compliance

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